molecular formula C6H11N3O B13124238 5-Isobutyl-1,2,4-oxadiazol-3-amine

5-Isobutyl-1,2,4-oxadiazol-3-amine

Cat. No.: B13124238
M. Wt: 141.17 g/mol
InChI Key: HDVYQBCYPCYUIV-UHFFFAOYSA-N
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Description

5-Isobutyl-1,2,4-oxadiazol-3-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the oxadiazole ring or other functional groups attached to it.

    Substitution: This reaction can replace hydrogen atoms or other substituents on the oxadiazole ring with different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or hydroxyl derivatives, while substitution can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 5-Isobutyl-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Isobutyl-1,2,4-oxadiazol-3-amine include other 1,2,4-oxadiazoles such as:

Uniqueness

This compound is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The isobutyl group, in particular, can enhance its lipophilicity and potentially improve its interaction with biological membranes .

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

5-(2-methylpropyl)-1,2,4-oxadiazol-3-amine

InChI

InChI=1S/C6H11N3O/c1-4(2)3-5-8-6(7)9-10-5/h4H,3H2,1-2H3,(H2,7,9)

InChI Key

HDVYQBCYPCYUIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NO1)N

Origin of Product

United States

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